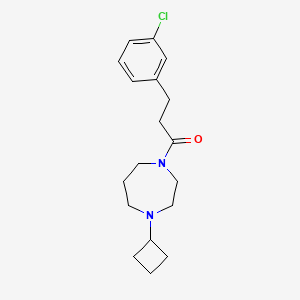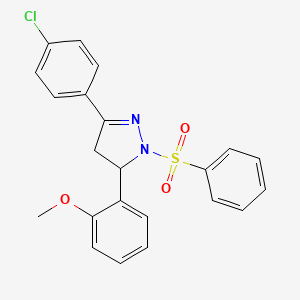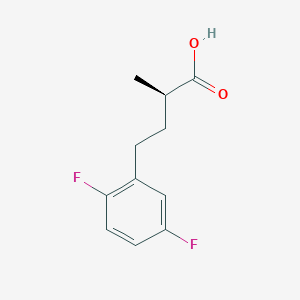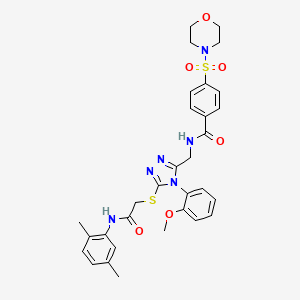
3-(3-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one, also known as CDC, is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that exhibits stimulant and euphoric effects. The compound has gained significant attention in recent years due to its potential use in scientific research.
Aplicaciones Científicas De Investigación
Structure-Activity Relationship Studies Initial research into compounds structurally related to 3-(3-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one, such as 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one (SYA 013), has contributed significantly to the understanding of binding affinities at dopamine and serotonin receptor subtypes. Studies have highlighted the potential of bioisosteric replacement strategies in the development of new antipsychotic agents, emphasizing compounds that show promise in targeting neuropsychiatric diseases through selective receptor interactions. These findings suggest that structural modifications can have substantial impacts on the therapeutic efficacy and specificity of related compounds (Peprah et al., 2012).
Anticancer Potential Further exploration has revealed that analogs of SYA 013, including those structurally similar to this compound, possess significant anticancer activities. These compounds have demonstrated selective toxicity towards cancer cells compared to normal cells, indicating their potential as targeted cancer therapies. Specific analogs have shown sub-micromolar activity against cancer cell lines such as Panc-1, suggesting that structural analogs of this compound could serve as a basis for developing new anticancer agents (Asong et al., 2019).
Pharmacological Insights Research on derivatives of this compound has provided valuable insights into their pharmacological properties. For instance, studies on butyrophenone analogs, which share core structural features, have identified compounds with promising multireceptor binding profiles. These compounds have been evaluated for their binding affinities across a range of receptors, including DA subtype receptors, 5HT subtype receptors, H-1, M-1 receptors, and at NET, DAT, and SERT transporters. The findings indicate the potential of these compounds as atypical antipsychotic agents, with specific derivatives showing efficacy in in vivo models without inducing catalepsy, suggesting a lower risk of extrapyramidal side effects (Ablordeppey et al., 2008).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c19-16-5-1-4-15(14-16)8-9-18(22)21-11-3-10-20(12-13-21)17-6-2-7-17/h1,4-5,14,17H,2-3,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNVWOPNAPBRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2457635.png)


![6-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2457639.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2457640.png)


![Methyl 2-amino-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2457645.png)
![N-(1-carbamoylethyl)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2457647.png)
![3-(2,6-Dichlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2457650.png)
![5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2457652.png)

![5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2457654.png)
![Benzyl 6-(3-acetoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2457656.png)
